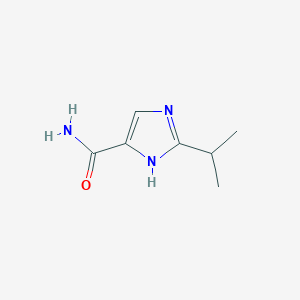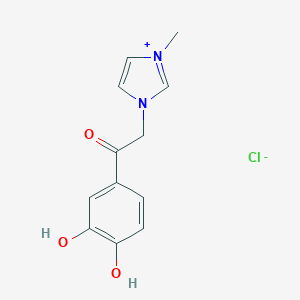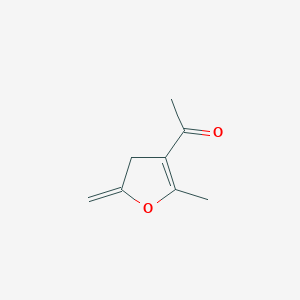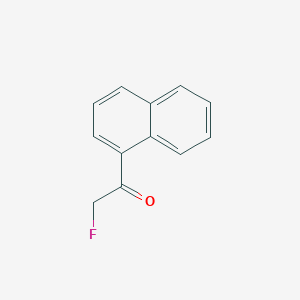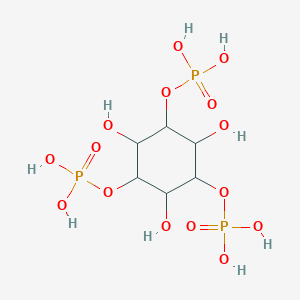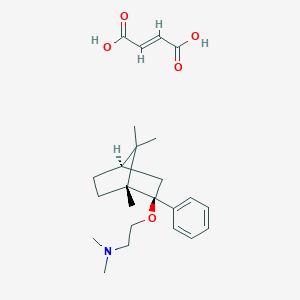
Deramciclane fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium D-gluconate is the calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to treat conditions arising from calcium deficiencies, such as hypocalcemia, osteoporosis, and rickets . This compound is also utilized in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium D-gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at temperatures between 80-90°C. The reaction produces an aqueous solution of calcium D-gluconate, which is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. The solution is filtered while hot, cooled to 30-40°C, and seed crystals are added. The mixture is further cooled to 10-20°C and stirred for 8-12 hours to induce crystallization. The final product is obtained by centrifugal filtration, crushing, and drying the filter cake .
Industrial Production Methods: Commercial production of calcium D-gluconate involves three main methods:
Chemical Oxidation: Glucose is oxidized using a hypochlorite solution.
Electrolytic Oxidation: A glucose solution containing a known value of bromide is subjected to electrolytic oxidation.
Fermentation: Specific microorganisms are grown in a medium containing glucose and other ingredients to produce calcium D-gluconate.
Chemical Reactions Analysis
Types of Reactions: Calcium D-gluconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid.
Reduction: It can be reduced to form glucose.
Substitution: Calcium D-gluconate can react with hydrofluoric acid to form insoluble calcium fluoride.
Common Reagents and Conditions:
Oxidation: Hypochlorite solution is commonly used for oxidation.
Reduction: Reducing agents like hydrogen can be used.
Substitution: Hydrofluoric acid is used for substitution reactions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Glucose.
Substitution: Calcium fluoride.
Scientific Research Applications
Calcium D-gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other calcium compounds and as a reagent in various chemical reactions.
Biology: The compound is used in cell culture systems to provide a source of calcium ions.
Medicine: It is used to treat hypocalcemia, hyperkalemia, and magnesium toxicity. .
Mechanism of Action
Calcium D-gluconate exerts its effects by providing a source of calcium ions, which are essential for normal nerve, muscle, and cardiac function. In cases of hydrogen fluoride exposure, calcium D-gluconate complexes with free fluoride ions to form non-toxic calcium fluoride, thereby preventing or reducing toxicity. It also helps correct fluoride-induced hypocalcemia by supplying calcium ions .
Comparison with Similar Compounds
- Calcium D-glucarate
- D-gluconic acid lactone
- Sodium D-gluconate
Comparison:
- Calcium D-glucarate: Similar to calcium D-gluconate, it is used as a mineral supplement and has antioxidative properties. its effectiveness in reducing 3-nitrotyrosine formation is less compared to D-gluconic acid lactone and sodium D-gluconate .
- D-gluconic acid lactone: This compound is effective in decreasing 3-nitrotyrosine formation and protecting plasma proteins and lipids against oxidative damage .
- Sodium D-gluconate: It shares similar antioxidative properties with calcium D-gluconate and is used in various industrial applications .
Calcium D-gluconate stands out due to its wide range of applications in medicine, chemistry, and industry, making it a versatile and valuable compound.
Properties
CAS No. |
120444-72-6 |
|---|---|
Molecular Formula |
C24H35NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine |
InChI |
InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1 |
InChI Key |
RFQWRWCCNQNACG-HJYQBBATSA-N |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
Synonyms |
2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate deramciclane deramciclane, (1R,2S,4R)-isomer deramciclane, (endo-EGYT 3886)-isomer EGIS 3886 EGIS-3886 EGIS3886 EGYT 3886 EGYT-3886 N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


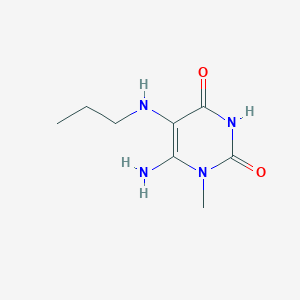
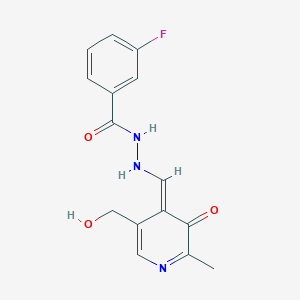
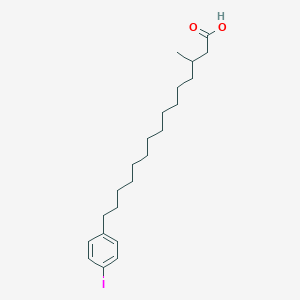
![[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate](/img/structure/B56292.png)
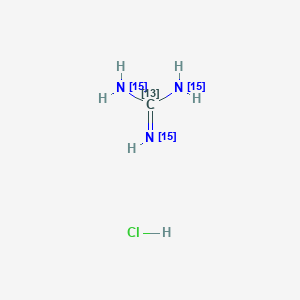
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
